molecular formula C16H23BO4 B6148473 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid CAS No. 918328-44-6

2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

Cat. No. B6148473
CAS RN: 918328-44-6
M. Wt: 290.2
InChI Key:
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Description

2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid, otherwise known as 2-Methyl-2-Phenylpropionic Acid (2-MPPA), is a carboxylic acid that is widely used in the scientific and medical fields. It has been found to have a wide range of applications, from being used in the synthesis of drugs to being used in medical research.

Scientific Research Applications

2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is used in a wide range of scientific research applications. In the medical field, it is used as a tool for studying the metabolism of drugs and other compounds in the body. It is also used in the synthesis of drugs, such as the anti-inflammatory drug, ibuprofen. In addition, 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is used in the synthesis of polymers, and it has been found to be effective in the synthesis of polyurethane. Finally, 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is used in the synthesis of a variety of other compounds, such as dyes, fragrances, and other organic compounds.

Mechanism of Action

2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is known to act as a weak inhibitor of monoamine oxidase (MAO), which is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid can increase the levels of these neurotransmitters in the body, leading to an antidepressant effect.
Biochemical and Physiological Effects
2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to have an antidepressant effect, as mentioned above, and it has also been found to have a mild sedative effect. In addition, 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has been found to have anti-inflammatory and antifungal properties. Finally, 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has been found to have a mild diuretic effect, which can be beneficial in cases of fluid retention.

Advantages and Limitations for Lab Experiments

2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a cost-effective option for many experiments. Another advantage is that it is relatively non-toxic, which makes it safer to use in experiments. One of the main limitations is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid are numerous. One potential direction is to use it in the synthesis of new drugs, as it has already been found to be effective in the synthesis of ibuprofen. Another potential direction is to explore its potential as an anti-inflammatory agent, as it has already been found to have some anti-inflammatory properties. Finally, it could be used in the synthesis of polymers, as it has already been found to be effective in the synthesis of polyurethane.

Synthesis Methods

2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is typically synthesized through a three-step process. The first step involves the reaction of 1,3-dibromopropane and sodium hydride to form 3-bromo-2-methylpropionic acid. This is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl to form the desired product, 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with 2-methyl-2-bromopropanoic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde", "2-methyl-2-bromopropanoic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 equiv) and 2-methyl-2-bromopropanoic acid (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) under an inert atmosphere.", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid as a white solid." ] }

CAS RN

918328-44-6

Product Name

2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

Molecular Formula

C16H23BO4

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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